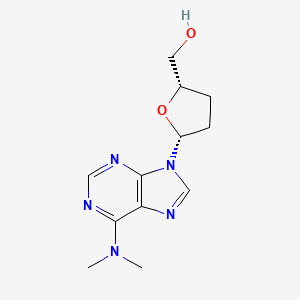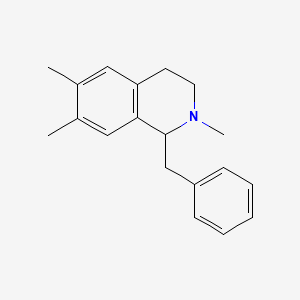
1-Benzyl-2,6,7-trimethyl-1,2,3,4-tetrahydroisoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Benzyl-2,6,7-trimethyl-1,2,3,4-tetrahydroisoquinoline is a derivative of 1,2,3,4-tetrahydroisoquinoline, a compound known for its presence in various natural products and therapeutic lead compounds . This compound is characterized by its unique structure, which includes a benzyl group and three methyl groups attached to the tetrahydroisoquinoline core. The presence of these substituents can significantly influence the compound’s chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-benzyl-2,6,7-trimethyl-1,2,3,4-tetrahydroisoquinoline typically involves multicomponent reactions that allow for the functionalization of the tetrahydroisoquinoline core. One common method involves the Pictet-Spengler reaction, where phenylethylamine and an aldehyde react in the presence of an acid catalyst to form the tetrahydroisoquinoline structure
Industrial Production Methods: Industrial production of this compound may involve the use of transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies. These methods allow for the direct coupling of the C(sp3)-H bond of tetrahydroisoquinoline with various nucleophiles in the presence of cooxidants like hydrogen peroxide or tert-butyl hydroperoxide . This approach is favored for its efficiency and environmental friendliness.
化学反応の分析
Types of Reactions: 1-Benzyl-2,6,7-trimethyl-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
科学的研究の応用
1-Benzyl-2,6,7-trimethyl-1,2,3,4-tetrahydroisoquinoline has a wide range of applications in scientific research:
作用機序
The mechanism of action of 1-benzyl-2,6,7-trimethyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with various molecular targets and pathways. The compound can modulate neurotransmitter systems, exerting neuroprotective effects by inhibiting neuroinflammation and oxidative stress . Its precise molecular targets and pathways are still under investigation, but it is believed to interact with receptors and enzymes involved in neurodegenerative processes .
類似化合物との比較
1,2,3,4-Tetrahydroisoquinoline: The parent compound, known for its presence in natural products and therapeutic agents.
N-Benzyl-1,2,3,4-tetrahydroisoquinoline: A similar compound with a benzyl group but lacking the additional methyl groups.
2-Methyl-1,2,3,4-tetrahydroisoquinoline: Another derivative with a single methyl group, used in various chemical and biological studies.
Uniqueness: 1-Benzyl-2,6,7-trimethyl-1,2,3,4-tetrahydroisoquinoline stands out due to its unique combination of substituents, which can enhance its chemical reactivity and biological activity. The presence of multiple methyl groups and a benzyl group can significantly influence its interaction with molecular targets, making it a valuable compound for research and industrial applications .
特性
CAS番号 |
683811-63-4 |
|---|---|
分子式 |
C19H23N |
分子量 |
265.4 g/mol |
IUPAC名 |
1-benzyl-2,6,7-trimethyl-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C19H23N/c1-14-11-17-9-10-20(3)19(18(17)12-15(14)2)13-16-7-5-4-6-8-16/h4-8,11-12,19H,9-10,13H2,1-3H3 |
InChIキー |
TVTQLBVPWZAUFV-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1C)C(N(CC2)C)CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1-Propyl-1,3,4,9-tetrahydroindeno[2,1-c]pyran-1-yl)acetic acid](/img/structure/B11853083.png)

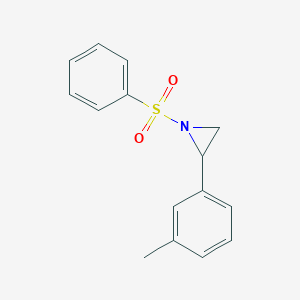



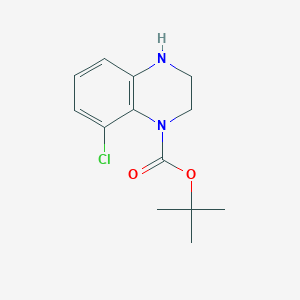
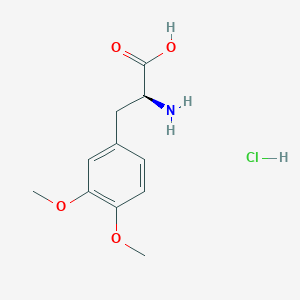
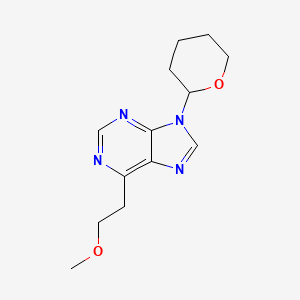
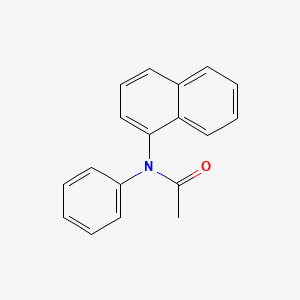
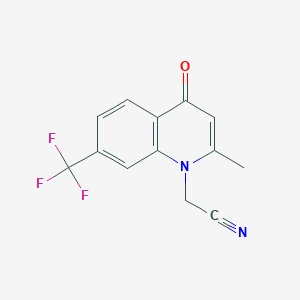
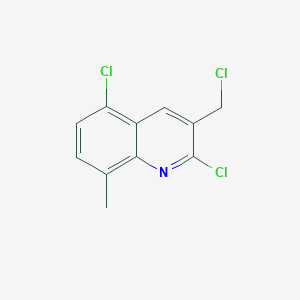
![Benzenemethanamine, N-[3-chloro-2-[(trimethylsilyl)oxy]propyl]-](/img/structure/B11853141.png)
